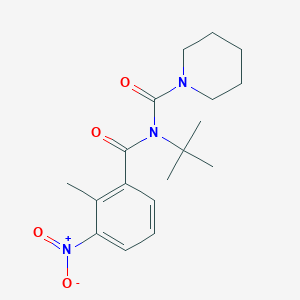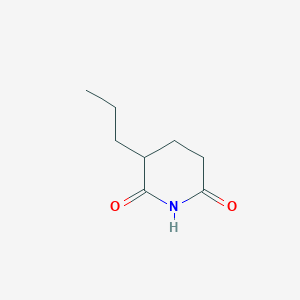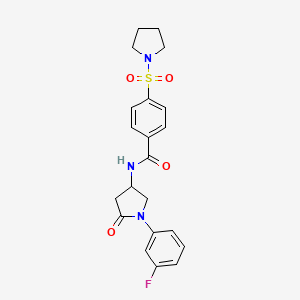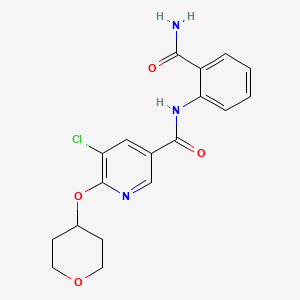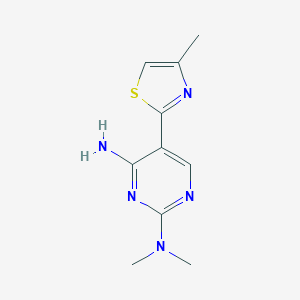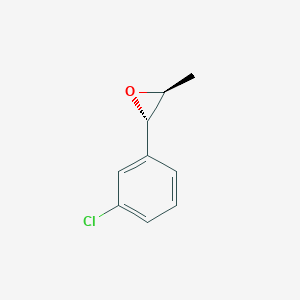![molecular formula C5H5F3N2O B2398969 [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS No. 1492412-95-9](/img/structure/B2398969.png)
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine” is a chemical compound with the CAS Number: 1492412-95-9 . It has a molecular weight of 166.1 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine” is 1S/C5H5F3N2O/c6-5(7,8)4-3(1-9)2-11-10-4/h2H,1,9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 166.1 and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The trifluoromethyl group is known to enhance the physicochemical properties of molecules. Researchers have explored derivatives of this compound as potential drug candidates. Notably, trifluoromethyl-substituted 1,2,4-triazoles have been investigated for their pharmaceutical activity. For instance:
- Other derivatives: Applied as anticonvulsants, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Toxicity Risk Assessment
Given the broad-spectrum pharmaceutical activity of trifluoromethyl-1,2,4-triazoles, further research is needed to assess their toxicity risks. Understanding the structure-activity relationship is crucial for safe drug development .
Safety and Hazards
The safety information for “[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine” includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-9)2-11-10-4/h2H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOGDGXLTUISBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

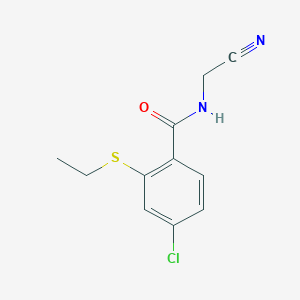
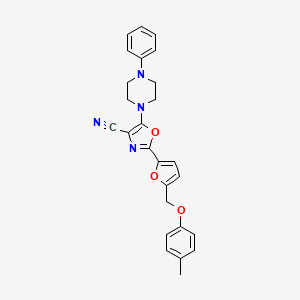
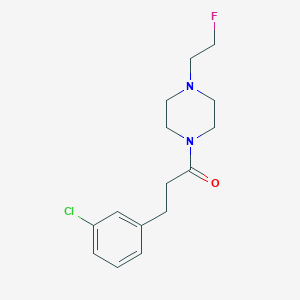
![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)
